molecular formula C21H28ClN5O3S B2492858 N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1217080-32-4

N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2492858
CAS RN: 1217080-32-4
M. Wt: 466
InChI Key: WVDSWNPWSUIRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride" represents a unique chemical entity with potential pharmacological properties. Research in the area of benzodiazepines, pyrazoles, and morpholine derivatives has shown these moieties to possess significant biological activities, including anti-inflammatory, analgesic, and vasorelaxant effects. These activities highlight the importance of studying such compounds for their potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Hassan et al., 2014).

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step organic reactions, including Mannich reactions and cycloadditions. For example, benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized through reactions of α,β-unsaturated carbonyl compounds with hydrazine hydrate, followed by Mannich reaction, showcasing the synthetic approach to obtaining morpholine derivatives with significant biological activity (Hassan et al., 2014).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed through spectroscopic methods (NMR, MS, IR) and X-ray crystallography. These analyses provide critical insights into the compound's conformation, bonding, and functional groups, influencing its chemical behavior and biological activity (Kumara et al., 2018).

Chemical Reactions and Properties

Chemical properties of such compounds are influenced by their functional groups, which participate in a variety of chemical reactions. For instance, the presence of morpholine and pyrazole rings can lead to interactions with biological targets through hydrogen bonding and π-π stacking, contributing to their biological activities (Abdulla et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

Compounds with structures similar to "N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride" have been synthesized and characterized, focusing on their chemical properties and potential reactivity. For instance, the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids demonstrated significant vasodilatation properties, indicating the potential for these compounds in cardiovascular research (Hassan et al., 2014). This highlights the importance of understanding the chemical synthesis pathways and the structural-activity relationship of such compounds.

Biological Activities

Research on molecules with structural similarities has revealed a wide range of biological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects, showcasing the therapeutic potential of these compounds. For example, the synthesis of novel benzodifuranyl derivatives showed potent anti-inflammatory and analgesic activities, suggesting the possibility of developing new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, compounds such as 3-ethoxyquinoxalin-2-carboxamides have been evaluated as 5-HT3 receptor antagonists with potential antidepressant effects (Mahesh et al., 2011), indicating the diverse pharmacological applications of these molecules.

Potential Applications in Drug Discovery

The study of compounds structurally related to "this compound" can lead to the identification of novel drug candidates. For instance, the design, synthesis, and pharmacological evaluation of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones as antibacterial agents (Palkar et al., 2017) demonstrate the potential of such compounds in addressing antibiotic resistance. These studies are crucial for expanding our understanding of how structural modifications can impact biological activity and therapeutic efficacy.

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S.ClH/c1-15-13-18(23-24(15)2)20(27)26(8-4-7-25-9-11-29-12-10-25)21-22-17-6-5-16(28-3)14-19(17)30-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDSWNPWSUIRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.